

An In-Depth Technical Guide to 9-(Methylaminomethyl)anthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(Methylaminomethyl)anthracene

Cat. No.: B057991

[Get Quote](#)

This technical guide provides a comprehensive overview of **9-(Methylaminomethyl)anthracene**, a fluorescent amine widely utilized in analytical chemistry. The document details its fundamental chemical properties, synthesis, and a key application in the sensitive detection of isocyanates. This guide is intended for researchers, scientists, and professionals in drug development and occupational safety monitoring who require detailed technical information and protocols.

Core Properties of 9-(Methylaminomethyl)anthracene

9-(Methylaminomethyl)anthracene, also known as MAMA, is an organic compound featuring an anthracene core functionalized with a methylaminomethyl group. Its inherent fluorescence makes it a valuable reagent in various analytical applications.

Property	Value	Citation(s)
Molecular Formula	C ₁₆ H ₁₅ N	[1][2][3]
Molecular Weight	221.30 g/mol	[1][3][4]
Appearance	Light Yellow to Dark Yellow Solid	[2]
Melting Point	57-59 °C	[3]
CAS Number	73356-19-1	[2][3]

Synthesis of 9-(Methylaminomethyl)anthracene

The synthesis of **9-(Methylaminomethyl)anthracene** can be achieved through a two-step process starting from anthracene. The first step involves the chloromethylation of anthracene to produce the intermediate 9-(chloromethyl)anthracene. This is followed by a nucleophilic substitution reaction with methylamine to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 9-(Chloromethyl)anthracene

This procedure is based on the direct chloromethylation of anthracene.

- Materials: Anthracene, paraformaldehyde, hydrochloric acid, dioxane (solvent).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene in dioxane.
 - Add an excess of paraformaldehyde to the solution.
 - Slowly add concentrated hydrochloric acid to the mixture while stirring.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
- Filter the crude 9-(chloromethyl)anthracene and wash with water to remove excess acid.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain purified 9-(chloromethyl)anthracene.

Step 2: Synthesis of **9-(Methylaminomethyl)anthracene**

This step involves the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with methylamine.

- Materials: 9-(Chloromethyl)anthracene, methylamine (as a solution in a suitable solvent like THF or ethanol, or as a gas), a suitable solvent (e.g., tetrahydrofuran (THF) or acetonitrile), and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
- Procedure:
 - Dissolve the purified 9-(chloromethyl)anthracene in the chosen solvent in a reaction flask.
 - Add the non-nucleophilic base to the solution.
 - Slowly add the methylamine solution to the reaction mixture at room temperature with stirring.
 - Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC. Gentle heating may be applied to accelerate the reaction if necessary.
 - After the reaction is complete, remove the solvent under reduced pressure.
 - Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any amine hydrochloride salts.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
 - The crude **9-(Methylaminomethyl)anthracene** can be further purified by column chromatography on silica gel.

Application in Isocyanate Detection

A primary application of **9-(Methylaminomethyl)anthracene** is as a derivatizing agent for the sensitive detection and quantification of airborne isocyanates.^{[1][5]} Isocyanates are highly reactive compounds and their monitoring is crucial in occupational health and safety. The reaction of an isocyanate with MAMA forms a stable, highly fluorescent urea derivative, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.^[1]

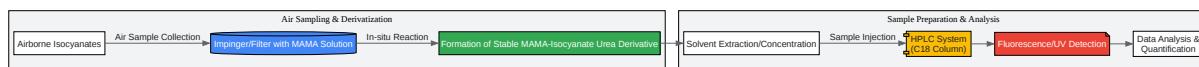
Experimental Protocol: Derivatization and HPLC Analysis of Isocyanates

This protocol outlines the general procedure for air sampling, derivatization, and analysis of isocyanates using **9-(Methylaminomethyl)anthracene**.

- Materials: Air sampling pump, impinger or coated filter, impinger solution (e.g., 1×10^{-4} M MAMA in toluene or another suitable solvent), acetonitrile (HPLC grade), ammonium acetate buffer, HPLC system with a C18 reverse-phase column and fluorescence and/or UV detectors.
- Procedure:
 - Air Sampling: Draw a known volume of air through an impinger containing the MAMA solution or through a filter coated with MAMA using a calibrated air sampling pump. The isocyanates in the air will react with MAMA to form the stable urea derivatives.
 - Sample Preparation:
 - For impinger samples, the solution can be directly analyzed or may require concentration and solvent exchange to a solvent compatible with the HPLC mobile phase.
 - For filter samples, extract the MAMA-isocyanate derivatives from the filter using a suitable solvent like acetonitrile.
 - HPLC Analysis:

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 5 cm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.6% ammonium acetate adjusted to pH 6.5 with acetic acid). The specific composition will depend on the isocyanates being analyzed.
- Flow Rate: Typically 1.0 - 1.5 mL/min.
- Injection Volume: 10 - 20 μ L.


- Detection:

- Fluorescence Detector: Excitation wavelength at approximately 245 nm and emission wavelength at approximately 414 nm.[1]
- UV Detector: Monitoring at 245 nm and/or 370 nm.[1]

- Quantification: Prepare calibration standards by reacting known amounts of specific isocyanate standards with the MAMA reagent. Analyze these standards using the same HPLC method to generate a calibration curve. The concentration of isocyanates in the air sample can then be calculated based on the peak areas of the derivatives and the volume of air sampled.

Workflow for Isocyanate Detection

The following diagram illustrates the experimental workflow for the detection of airborne isocyanates using **9-(Methylaminomethyl)anthracene** as a derivatizing agent.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 9-(Methylaminomethyl)anthracene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057991#9-methylaminomethyl-anthracene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com